molecular formula C20H25N3O3 B11005244 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

Cat. No.: B11005244
M. Wt: 355.4 g/mol
InChI Key: PJDTXBRNGHOPRJ-UHFFFAOYSA-N
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Description

The compound “(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone” is a complex organic molecule that features both isoquinoline and cycloheptapyrazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the isoquinoline and cycloheptapyrazole intermediates. Typical synthetic routes might include:

    Isoquinoline Synthesis: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized to form the isoquinoline ring.

    Cycloheptapyrazole Synthesis: This might involve the cyclization of a suitable precursor, such as a hydrazine derivative, with a seven-membered ring ketone.

The final step would involve coupling these two intermediates under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production would scale up these laboratory methods, optimizing for yield and purity. This might involve continuous flow reactors and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation at the methoxy groups or the isoquinoline ring.

    Reduction: Reduction could occur at the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the isoquinoline or cycloheptapyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with isoquinoline and pyrazole structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: These include compounds like papaverine and berberine, which have various biological activities.

    Pyrazole Derivatives: These include compounds like celecoxib and rimonabant, which are used as pharmaceuticals.

Uniqueness

The uniqueness of the compound lies in its combined isoquinoline and cycloheptapyrazole structure, which might confer unique biological activities or chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C20H25N3O3/c1-25-17-10-13-8-9-23(12-14(13)11-18(17)26-2)20(24)19-15-6-4-3-5-7-16(15)21-22-19/h10-11H,3-9,12H2,1-2H3,(H,21,22)

InChI Key

PJDTXBRNGHOPRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC4=C3CCCCC4)OC

Origin of Product

United States

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